molecular formula C22H28N4O2 B3048661 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- CAS No. 1787-05-9

9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)-

Cat. No.: B3048661
CAS No.: 1787-05-9
M. Wt: 380.5 g/mol
InChI Key: DPKDBVSAHDKACA-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- (hereafter referred to as Compound A) is a symmetrically substituted aminoanthraquinone derivative. Its structure features two dimethylaminoethylamino side chains at positions 1 and 5 of the anthracenedione core. Unlike hydroxylated analogues such as 1,4-dihydroxy-5,8-bis[[2-(hydroxyethyl)amino]ethyl]amino-9,10-anthracenedione (DHAQ), Compound A lacks hydroxyl groups on the aromatic ring, which may influence its DNA-binding affinity, cellular uptake, and toxicity profile . This compound belongs to a broader class of bis(aminoalkylamino)anthraquinones studied for their antitumor properties, though its specific pharmacological profile remains less documented compared to hydroxylated derivatives like DHAQ .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-bis[2-(dimethylamino)ethylamino]anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-25(2)13-11-23-17-9-5-7-15-19(17)21(27)16-8-6-10-18(20(16)22(15)28)24-12-14-26(3)4/h5-10,23-24H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKDBVSAHDKACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170525
Record name 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787-05-9
Record name 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- typically involves multiple steps. One common method starts with the reaction of tetrachlorophthalic anhydride with appropriate amines under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, ensuring high yield and purity. The process might include steps such as purification through high-performance liquid chromatography (HPLC) and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- involves its interaction with DNA. The compound binds to the DNA, causing structural changes that can affect cellular processes. This interaction is facilitated by the compound’s ability to intercalate between DNA bases, disrupting the normal function of the DNA .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Hydroxyl Groups Side-Chain Composition Key Substituent Positions
DHAQ 1,4-dihydroxy Hydroxyethylamino 5,8
HAQ None Hydroxyethylamino 1,4
AQ None Hydroxyethylamino 1,4
Compound A None Dimethylaminoethyl 1,5

Antitumor Activity and Potency

  • DHAQ exhibits the highest antitumor activity among hydroxylated analogues, with curative effects in murine P388 leukemia (T/C > 300%) and B16 melanoma . Its potency is attributed to hydroxyl groups enhancing DNA intercalation and cellular uptake .
  • HAQ and AQ show moderate activity, with HAQ being 10-fold less potent than DHAQ in vivo .
  • Compound A: Limited direct data exist, but dimethylamino groups may reduce DNA-binding affinity compared to hydroxyethylamino side chains. However, dimethylamino groups could improve solubility and reduce acute toxicity observed in hydroxyethyl-substituted compounds .

Table 2: Antitumor Efficacy in Murine Models

Compound P388 Leukemia (ILS%) B16 Melanoma (ILS%) Acute Toxicity (MTD, mg/kg)
DHAQ >200 >300 0.5–1.0
HAQ 150 200 2.0–5.0
Compound A* N/A N/A Likely higher than DHAQ

*Inferred from structural analogs .

Genotoxicity and Mechanisms of Action

  • DHAQ is highly genotoxic, inducing chromosome breakage and sister chromatid exchanges at low doses. Its hydroxyl groups enhance DNA interaction, correlating with both therapeutic and toxic effects .
  • HAQ shows lower genotoxicity in cytogenetic assays but is metabolically activated to a mutagen in bacterial systems .
  • Compound A: Dimethylamino groups may reduce metabolic activation and direct DNA damage compared to hydroxyethyl derivatives. However, its strong DNA-binding capacity (common to aminoanthraquinones) likely retains some genotoxic risk .

Table 3: Genotoxicity Profiles

Compound Chromosome Breakage (SCE Frequency) Bacterial Mutagenesis (TA98, revertants/µg)
DHAQ 25–30 SCE/cell 0.5
HAQ 8–10 SCE/cell 1.2
Compound A* Likely lower than DHAQ <0.1 (predicted)

*Predicted based on structural analogs .

Pharmacokinetics and Cellular Uptake

  • Hydroxyl groups in DHAQ significantly enhance cellular uptake (100-fold higher than non-hydroxylated AQ) and nuclear localization .
  • Compound A: Dimethylamino groups may alter solubility and membrane permeability. While less polar than hydroxyethyl groups, their protonation at physiological pH could facilitate uptake .

Biological Activity

9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- is an anthraquinone derivative notable for its unique structural properties that facilitate interactions with biological macromolecules, particularly DNA. This compound has garnered attention for its potential applications in cancer therapy and as a DNA probe due to its ability to intercalate within DNA structures, leading to significant biological effects.

  • Molecular Formula : C22H28N4O2
  • CAS Number : 1787-05-9
  • Structural Characteristics : The compound features a planar aromatic system conducive to intercalation between DNA bases, which is critical for its biological activity.

The primary mechanism by which 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- exerts its biological effects involves:

  • DNA Intercalation : The compound binds to DNA, causing structural distortions that can disrupt normal cellular processes. This interaction can lead to the inhibition of DNA replication and transcription, ultimately triggering apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound may also induce oxidative stress through the generation of ROS, contributing to its cytotoxic effects against various tumor types .

Biological Activity and Antitumor Effects

Research has demonstrated that this anthraquinone derivative possesses a broad spectrum of antitumor activity. A study utilizing a human tumor cloning system showed significant in vitro activity against multiple cancer types including:

  • Breast Cancer
  • Ovarian Cancer
  • Renal Cancer
  • Lung Cancer (both small cell and large cell)
  • Melanoma
  • Acute Myelogenous Leukemia

However, it exhibited no significant activity against colon cancer .

Case Studies and Research Findings

Cancer Type In Vitro Activity
Breast CancerSignificant
Ovarian CancerSignificant
Renal CancerSignificant
Lung CancerSignificant
Colon CancerNone
MelanomaSignificant

Study Insights

  • Antitumor Screening : A study involving 684 tumors from various histological types found that 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- effectively inhibited tumor growth in cultures derived from breast and ovarian cancers. The compound's efficacy suggests it could be a candidate for further clinical trials .
  • Mechanistic Studies : Additional research indicates that the compound's ability to intercalate into DNA not only disrupts normal function but may also enhance the efficacy of other chemotherapeutic agents when used in combination therapies .

Comparative Analysis with Similar Compounds

9,10-Anthracenedione derivatives are frequently compared with other anthraquinone compounds due to their similar mechanisms of action. Notable comparisons include:

Compound Name Activity
1,4-Bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dioneSimilar intercalation properties
1-Amino-4-hydroxy-9,10-anthracenedioneUsed in multicolor photoinitiator systems

These comparisons highlight the unique structural features of 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- that enhance its biological activity.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, dimethylamino groups at δ 2.2–3.0 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
  • UV-Vis : Anthraquinone cores exhibit strong absorbance at 300–400 nm; shifts indicate electronic effects from substituents .

How does the solubility profile of this compound influence solvent selection for in vitro assays?

Basic
Anthracenedione derivatives are sparingly soluble in water but dissolve in polar aprotic solvents (e.g., DMSO, DMF). ’s Handbook of Aqueous Solubility Data notes that dimethylamino groups enhance solubility in acidic buffers (pH < 5) via protonation. For cell-based studies, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .

What mechanistic hypotheses explain this compound’s potential DNA intercalation activity, and how can they be tested?

Advanced
The planar anthraquinone core may intercalate between DNA base pairs, while dimethylamino side chains facilitate electrostatic interactions with phosphate backbones. To validate:

  • Fluorescence Quenching : Monitor changes in ethidium bromide fluorescence upon competitive binding .
  • Docking Simulations : Use software like AutoDock to model interactions with B-DNA .
  • Circular Dichroism : Detect structural distortions in DNA helices upon compound binding .

How should researchers resolve discrepancies in reported NMR chemical shifts for anthracenedione derivatives?

Advanced
Variations arise from solvent effects, pH, or impurities. Standardize protocols by:

  • Referencing : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm).
  • pH Control : Buffer solutions (e.g., phosphate, pH 7.4) minimize protonation shifts in dimethylamino groups .
  • Temperature Calibration : Ensure consistent probe temperatures (±0.1°C) to avoid signal broadening .

What strategies improve yield in multi-step syntheses of bis-alkylamino anthracenediones?

Q. Advanced

  • Intermediate Isolation : Purify mono-substituted intermediates via column chromatography (silica gel, ethyl acetate/hexane) before second alkylation .
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) enable Buchwald-Hartwig amination for sterically hindered amines .
  • Microwave Assistance : Reduce reaction times (e.g., 30 minutes vs. 6 hours) while maintaining >80% yield .

What toxicological data are available for regulatory compliance in preclinical studies?

Advanced
OECD SIDS reports () outline:

  • Acute Toxicity : LD₅₀ > 2000 mg/kg (oral, rat).
  • Ecotoxicity : EC₅₀ (Daphnia magna) > 100 mg/L.
  • Genotoxicity : Ames test negative for mutagenicity at ≤1 mg/plate . Always consult institutional biosafety committees for protocol alignment.

How does pH affect the stability of this compound in aqueous buffers?

Advanced
At pH > 7, the anthraquinone core undergoes gradual oxidation, while dimethylamino groups deprotonate, reducing solubility. Stability assessments should include:

  • LC-MS Monitoring : Track degradation products (e.g., quinone dimers) over 24–72 hours.
  • Buffer Selection : Use citrate (pH 3–6) or HEPES (pH 7–8) for short-term stability .

What computational frameworks guide the design of derivatives with enhanced bioactivity?

Q. Advanced

  • QSAR Models : Correlate substituent electronegativity with DNA binding constants (r² > 0.85) .
  • DFT Calculations : Predict HOMO-LUMO gaps to optimize redox activity (e.g., ΔE < 3 eV for pro-oxidant effects) .
  • Molecular Dynamics : Simulate membrane permeability using logP values (target 1–3 for blood-brain barrier penetration) .

How can theoretical frameworks (e.g., electron-transfer theories) be integrated into experimental design?

Advanced
Link anthraquinone redox behavior to biological outcomes:

  • Cyclic Voltammetry : Measure reduction potentials (E₁/₂) to predict pro-oxidant activity in cells .
  • Theoretical Basis : Use Marcus theory to model electron-transfer kinetics in mitochondrial assays .
  • Hypothesis Testing : Design mutants (e.g., NADPH oxidase-deficient cell lines) to isolate redox mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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